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Compound of Interest

Compound Name: Acanthopanaxoside B

Cat. No.: B2832731 Get Quote

Eleutheroside B: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Eleutheroside B, also known as Syringin, is a phenylpropanoid glycoside that stands as a

principal bioactive constituent of Eleutherococcus senticosus (Siberian Ginseng). This

document provides an in-depth technical overview of the physical and chemical properties of

Eleutheroside B, alongside detailed experimental protocols for its analysis and evaluation of its

biological activities. Furthermore, it elucidates the key signaling pathways modulated by this

compound, offering valuable insights for researchers in natural product chemistry,

pharmacology, and drug development.

Physical and Chemical Properties
Eleutheroside B is a well-characterized natural compound with defined physical and chemical

properties. These properties are essential for its isolation, identification, and formulation in

research and potential therapeutic applications.
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Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-

dimethoxyphenoxy]oxane-3,4,5-triol

Common Names: Eleutheroside B, Syringin, Methoxyconiferin, Lilacin

CAS Number: 118-34-3

Molecular Formula: C₁₇H₂₄O₉

Molecular Weight: 372.37 g/mol

Physicochemical Data
A summary of the key physicochemical properties of Eleutheroside B is presented in the table

below for easy reference and comparison.

Property Value References

Melting Point 185-187 °C

Solubility

Soluble in water, ethanol, and

methanol. Slightly soluble in

ethyl acetate.

Appearance
White to off-white crystalline

powder

UV λmax 265 nm (in methanol) [1]

Spectral Data
The structural elucidation of Eleutheroside B is supported by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial

for the unambiguous identification of Eleutheroside B. While a complete set of assigned

peaks from a single source is not readily available in the public domain, typical chemical

shifts are reported in various studies.
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Infrared (IR) Spectroscopy: The IR spectrum of Eleutheroside B exhibits characteristic

absorption bands corresponding to its functional groups. Key peaks include:

~3400 cm⁻¹ (broad): O-H stretching vibrations from the hydroxyl groups of the glucose

moiety and the phenylpropanoid side chain.

~2920 cm⁻¹: C-H stretching vibrations of the methoxy and methylene groups.

~1630 cm⁻¹: C=C stretching vibration of the aromatic ring and the alkene group.

~1515 cm⁻¹ and ~1460 cm⁻¹: Aromatic C=C skeletal vibrations.

~1270 cm⁻¹ and ~1120 cm⁻¹: C-O stretching vibrations of the ether and alcohol

functionalities.

~1075 cm⁻¹: C-O stretching of the glycosidic bond.

Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and biological

evaluation of Eleutheroside B.

Isolation and Purification of Eleutheroside B from
Eleutherococcus senticosus
This protocol describes a general procedure for the extraction and purification of Eleutheroside

B from the dried roots and rhizomes of E. senticosus.
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Caption: General workflow for the isolation of Eleutheroside B.
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Methodology:

Extraction: The powdered, dried roots of E. senticosus are extracted with 70% ethanol at

room temperature with agitation for 24 hours. The extraction is repeated three times.

Concentration: The combined ethanol extracts are filtered and concentrated under reduced

pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with n-

hexane and ethyl acetate to remove nonpolar and moderately polar impurities. The aqueous

layer is then extracted with n-butanol.

Column Chromatography: The n-butanol fraction, which is enriched with Eleutheroside B, is

subjected to silica gel column chromatography.

Elution: The column is eluted with a gradient of chloroform-methanol, starting with a higher

ratio of chloroform and gradually increasing the proportion of methanol.

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer

Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v) and

visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-

sulfuric acid).

Crystallization: Fractions containing pure Eleutheroside B are combined, concentrated, and

crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure

compound.

High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC is a standard method for the qualitative and quantitative analysis of Eleutheroside B.

Methodology:

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically employed. A common system involves:

Solvent A: Water with 0.1% formic acid or phosphoric acid.

Solvent B: Acetonitrile.

A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 265 nm.[1]

Injection Volume: 10-20 µL.

Quantification: Quantification is achieved by creating a calibration curve with a certified

reference standard of Eleutheroside B.

Neuroprotective Activity Assay in SH-SY5Y Cells
This protocol assesses the ability of Eleutheroside B to protect neuronal cells from oxidative

stress-induced cell death.
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Caption: Workflow for assessing neuroprotective effects.

Methodology:
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Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g.,

DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and

allowed to attach overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Eleutheroside B (e.g., 1, 10, 50 µM) and incubated for 2 hours.

Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g.,

100 µM) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control

group) and incubated for a further 24 hours.

MTT Assay: After incubation, the medium is removed, and 100 µL of MTT solution (0.5

mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at

37°C.

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide

(DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the control group (untreated,

non-stressed cells).

Anti-inflammatory Activity Assay in RAW 264.7
Macrophages
This protocol evaluates the anti-inflammatory potential of Eleutheroside B by measuring its

effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented

with 10% FBS and 1% penicillin-streptomycin.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and

incubated overnight.

Treatment: Cells are pre-treated with various concentrations of Eleutheroside B for 1 hour.

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and

incubated for 24 hours.

Nitric Oxide Measurement (Griess Assay):

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1%

sulfanilamide in 5% phosphoric acid).

After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B

(0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

The absorbance is measured at 540 nm.

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a

standard curve prepared with sodium nitrite. The inhibitory effect of Eleutheroside B on NO

production is calculated relative to the LPS-stimulated control group.

Signaling Pathways
Eleutheroside B exerts its biological effects by modulating several key intracellular signaling

pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.

Eleutheroside B has been shown to activate AMPK, leading to downstream effects that are

beneficial for metabolic health.[2]
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Caption: Eleutheroside B activates the AMPK signaling pathway.

Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant

response. Eleutheroside B can activate the Nrf2 pathway, enhancing the expression of

antioxidant enzymes and protecting cells from oxidative damage.[3]
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Caption: Eleutheroside B activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory

responses. Eleutheroside B has been demonstrated to inhibit the activation of the NF-κB

pathway, thereby exerting anti-inflammatory effects.
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Caption: Eleutheroside B inhibits the NF-κB inflammatory pathway.

Conclusion
Eleutheroside B is a promising natural product with a well-defined chemical structure and a

range of interesting biological activities. Its ability to modulate key signaling pathways involved

in metabolism, oxidative stress, and inflammation makes it a compelling candidate for further

research and development. The experimental protocols and data presented in this guide

provide a solid foundation for scientists and researchers to explore the full potential of this

valuable compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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